
5'-O-Benzoyl-2,3'-anhydrothymidine-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-O-Benzoyl-2,3’-anhydrothymidine-d3 is a deuterated derivative of 5’-O-Benzoyl-2,3’-anhydrothymidine. This compound is primarily used in biochemical and proteomics research. It has a molecular formula of C17H13D3N2O5 and a molecular weight of 331.34 g/mol . The compound is known for its applications in the preparation of labeled anti-HIV pharmaceuticals.
Preparation Methods
The synthesis of 5’-O-Benzoyl-2,3’-anhydrothymidine-d3 involves several steps. One common method includes the reaction of thymidine with benzoyl chloride to form 5’-O-Benzoylthymidine. This intermediate is then treated with a dehydrating agent to form 5’-O-Benzoyl-2,3’-anhydrothymidine. The final step involves the incorporation of deuterium to obtain 5’-O-Benzoyl-2,3’-anhydrothymidine-d3. Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring high purity and yield.
Chemical Reactions Analysis
5’-O-Benzoyl-2,3’-anhydrothymidine-d3 undergoes various chemical reactions, including nucleophilic substitution and azidation. For instance, it reacts with triethylammonium tetrazolide in dimethylformamide (DMF) at 100-120°C, following a second-order kinetic equation . Another reaction involves dimethylammonium azide in DMF-1,4-dioxane at 80-100°C, also following second-order kinetics . Common reagents used in these reactions include triethylammonium tetrazolide and dimethylammonium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5’-O-Benzoyl-2,3’-anhydrothymidine-d3 is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. It serves as an intermediate in the preparation of labeled anti-HIV pharmaceuticals. The compound’s deuterated form allows for precise tracking and analysis in proteomics research . Additionally, it has shown potential antiviral activity against herpes simplex virus types 1 and 2 .
Mechanism of Action
The mechanism of action of 5’-O-Benzoyl-2,3’-anhydrothymidine-d3 involves its interaction with nucleophiles. In the rate-determining stage of the S_N2 reaction, triethylammonium tetrazolide attacks the C3’ atom of the compound, leading to the loosening of the C3’-O2 anhydro bond . This mechanism is supported by experimental activation parameters, including ΔH ≠ 298 = 80 kJ/mol and ΔS ≠ = -116 J×mol-1×K-1 .
Comparison with Similar Compounds
5’-O-Benzoyl-2,3’-anhydrothymidine-d3 can be compared with other similar compounds, such as 5’-O-Benzoyl-2,3’-anhydrothymidine and 5’-O-Benzoyl-2,3’-anhydrothymidine-d2. While these compounds share similar structures and properties, the deuterated form (d3) offers enhanced stability and tracking capabilities in research applications . This uniqueness makes it a valuable tool in biochemical and proteomics studies.
Properties
Molecular Formula |
C17H16N2O5 |
|---|---|
Molecular Weight |
331.34 g/mol |
IUPAC Name |
[(1R,9R,10R)-5-oxo-4-(trideuteriomethyl)-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-10-yl]methyl benzoate |
InChI |
InChI=1S/C17H16N2O5/c1-10-8-19-14-7-12(24-17(19)18-15(10)20)13(23-14)9-22-16(21)11-5-3-2-4-6-11/h2-6,8,12-14H,7,9H2,1H3/t12-,13-,14-/m1/s1/i1D3 |
InChI Key |
WUQUVOAMQGVMKB-XJDKBFHOSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CN2[C@H]3C[C@H]([C@H](O3)COC(=O)C4=CC=CC=C4)OC2=NC1=O |
Canonical SMILES |
CC1=CN2C3CC(C(O3)COC(=O)C4=CC=CC=C4)OC2=NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


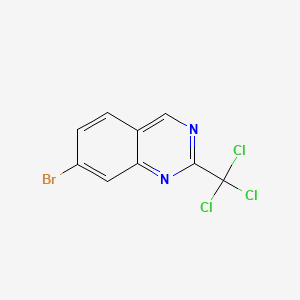
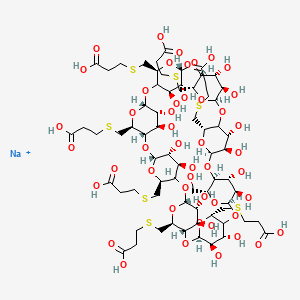
![6-Deoxy-6-[(2-hydroxyethyl)amino]-alpha-L-sorbofuranose](/img/structure/B13847459.png)
![(3R,6S)-3,4,5-trihydroxy-6-[[(8R,9R,13S,14R,17S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid](/img/structure/B13847462.png)
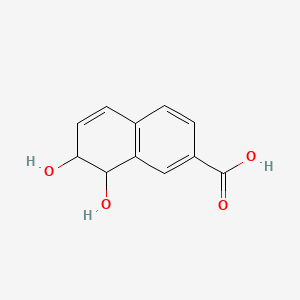
![4-Pentyl-2-(2-phenylpropan-2-yl)-2,3-dihydropyrrolo[3,4-b]indol-1(4H)-one](/img/structure/B13847470.png)
![Dibenzyl Mono[2-(perfluorooctyl)ethyl] Phosphate](/img/structure/B13847490.png)

![1,2-bis[(Z)-(4-chloro-2,3,5,6-tetradeuteriophenyl)methylideneamino]guanidine](/img/structure/B13847502.png)
![2,3-Pentanedione 3-[(2,4-Dinitrophenyl)hydrazone]](/img/structure/B13847506.png)
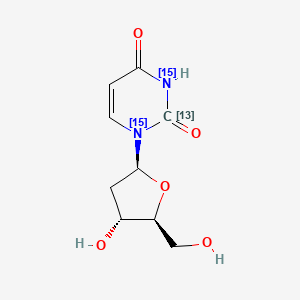
![5-[(3aS,4R,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[[2-[2-[2-[2-[4-(3,5-dioxohexyl)anilino]-2-oxoethoxy]ethoxy]ethoxy]acetyl]amino]propyl]pentanamide](/img/structure/B13847521.png)
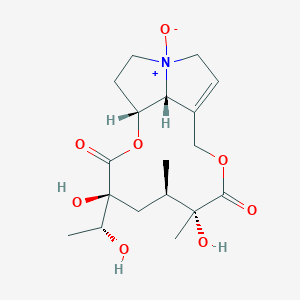
![2-(3H-pyrazolo[3,4-b]pyridin-3-yl)acetic acid](/img/structure/B13847546.png)
